2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
This compound belongs to the phthalazinone class, characterized by a 1,2-dihydrophthalazin-1-one core substituted with a 3-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a 3,4,5-trimethoxyphenyl group. Its molecular formula is C₂₆H₂₁ClN₄O₅ (estimated molecular weight: ~505.93 g/mol), with a planar aromatic system that may influence crystallinity and bioactivity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O5/c1-32-19-11-14(12-20(33-2)22(19)34-3)23-27-24(35-29-23)21-17-9-4-5-10-18(17)25(31)30(28-21)16-8-6-7-15(26)13-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPTPAOJNBOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the chlorophenyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. The incorporation of the oxadiazole ring in the compound may enhance its ability to interact with biological targets involved in cancer progression. For instance:
- Mechanism of Action : Oxadiazole derivatives have been shown to inhibit key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that similar compounds led to significant cytotoxic effects against various cancer cell lines such as HCT116 and MCF7 .
Antidiabetic Potential
The compound's structure suggests potential efficacy in managing diabetes through mechanisms that may involve enhancing insulin sensitivity or modulating glucose metabolism:
- In Vivo Studies : Research involving model organisms like Drosophila melanogaster has shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their potential as antidiabetic agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These methods confirm the structural integrity and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one (CAS 1207035-43-5)
- Molecular Formula : C₂₆H₂₂N₄O₅ (470.485 g/mol)
- Key Differences : Replacement of the 3-chlorophenyl group with a 3-methylphenyl substituent.
- Impact: Lipophilicity: The methyl group reduces electronegativity compared to chlorine, decreasing lipophilicity (clogP estimated to be ~0.3 units lower).
2-(3-Chloro-2-Methylphenyl)-4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one
- Molecular Formula : C₂₄H₁₇Cl₂N₄O₃ (estimated molecular weight: ~495.33 g/mol)
- Key Differences: Dual chlorine substitution (3-chloro-2-methylphenyl on phthalazinone and 2-chlorophenyl on oxadiazole).
- Impact :
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one (CAS 1291862-31-1)
- Molecular Formula : C₂₃H₁₅BrN₄O₂ (445.27 g/mol)
- Key Differences: Bromine substitution on the oxadiazole phenyl ring and a simple phenyl group on phthalazinone.
- Impact :
Heterocycle Variants: Oxadiazole vs. Triazole Derivatives
Triazole Derivatives (e.g., 1,2,4-Triazole-Containing Compounds from )
- Example : 4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Key Differences : Replacement of oxadiazole with a triazole ring.
- Impact: Bioactivity: Triazoles are well-known for antifungal activity (e.g., epoxiconazole in ) due to inhibition of cytochrome P450 enzymes. Oxadiazoles, however, are more commonly associated with herbicidal () or anticancer activity.
Pharmacokinetic and Physicochemical Properties
*clogP values estimated using fragment-based methods.
- H-Bond Acceptors : The oxadiazole derivatives generally have fewer H-bond acceptors than triazoles, which may limit interactions with polar enzyme pockets .
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 421.85 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the 3,4,5-trimethoxyphenyl group have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study reported that certain derivatives achieved IC50 values as low as 0.17 µM against tumor cell lines such as HT1080 and MCF-7, indicating potent antitumor effects .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research on related oxadiazole derivatives revealed effective antibacterial activity against various strains including Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Immunomodulatory Effects
Compounds related to oxadiazole structures have been studied for their immunomodulatory properties. Some derivatives demonstrated the ability to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-α and promoting T-cell activation. These findings suggest potential applications in treating autoimmune diseases .
Study 1: Antitumor Efficacy
In a controlled study, the compound was tested against several cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner. Notably, the compound exhibited higher efficacy than established chemotherapeutics like doxorubicin in certain cell lines (IC50 values of 12.48 µM vs 12.69 µM) .
Study 2: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the oxadiazole moiety displayed superior activity against both gram-positive and gram-negative bacteria. The most active compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL against Escherichia coli and Pseudomonas aeruginosa .
The biological activities of This compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing polymerization and thus disrupting mitotic spindle formation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress, contributing to their cytotoxic effects on cancer cells.
- Cytokine Modulation : By influencing cytokine production, these compounds can alter immune responses, making them potential candidates for treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclocondensation of precursor hydrazides with nitriles or carboxylic acid derivatives under acidic or thermal conditions. For example:
- Step 1 : Prepare the 1,2,4-oxadiazole ring via cyclization of a nitrile derivative with a hydroxylamine intermediate.
- Step 2 : Couple the oxadiazole moiety to the phthalazinone core using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst (e.g., p-TsOH) to enhance yields. Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- NMR : H/C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 505.1).
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for validating the oxadiazole-phthalazinone scaffold. For example, a similar 1,3,4-oxadiazole derivative showed a planar triazole ring with a 0.036 R factor in crystallographic analysis .
Q. What preliminary assays are recommended to screen its bioactivity?
- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM.
- Antimicrobial : Disk diffusion assays for bacterial/fungal strains.
- Dose-Response : IC calculations to establish potency thresholds. Prioritize compounds with IC < 50 μM for further study .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or tubulin.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Pharmacophore Mapping : Identify critical features (e.g., oxadiazole H-bond acceptors, chlorophenyl hydrophobic pockets) .
Q. How can structure-activity relationship (SAR) studies evaluate the pharmacological contributions of its substituents?
- Trimethoxyphenyl Group : Replace with mono-/dimethoxy analogs to test π-π stacking or steric effects.
- Chlorophenyl Substituent : Compare with fluoro- or methyl-substituted derivatives to assess halogen bonding.
- Oxadiazole Ring : Substitute with triazole or thiadiazole to probe heterocycle flexibility .
Q. What methodological approaches resolve contradictions in reported bioactivity data?
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and protocols.
- Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid degradation.
- Comparative Analysis : Cross-reference crystallographic data (e.g., planarity of the oxadiazole ring) with bioactivity trends .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Light/Temperature Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation.
- Plasma Stability : Assess half-life in human plasma for pharmacokinetic profiling .
Data Contradiction Analysis
Example : Discrepancies in anticancer activity may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
